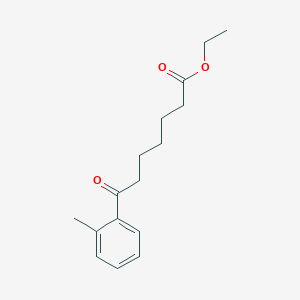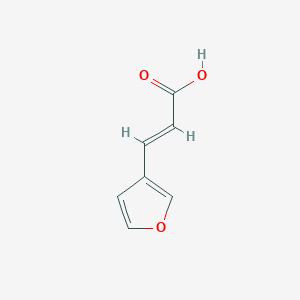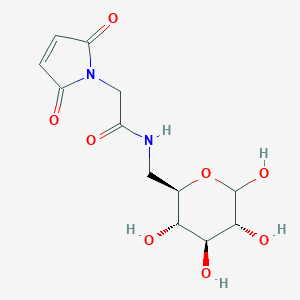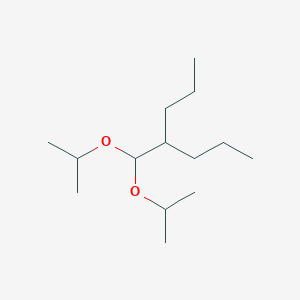
2-Propylpentanal diisopropyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpentanal diisopropyl acetal is a chemical compound used in scientific research for its unique properties. It is a colorless liquid with a boiling point of 140°C and a molecular weight of 228.38 g/mol. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of 2-Propylpentanal diisopropyl acetal is not fully understood. However, it is believed to act as a protecting group for aldehydes and ketones in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not used as a drug and therefore does not have any known drug side effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Propylpentanal diisopropyl acetal in lab experiments is its ability to act as a chiral building block in the synthesis of pharmaceuticals and natural products. However, one of the limitations is its potential toxicity, which requires proper handling and disposal.
Future Directions
There are several future directions for the research on 2-Propylpentanal diisopropyl acetal. One potential direction is the development of new synthetic routes for the compound to improve its efficiency and yield. Another direction is the investigation of its potential applications in materials science, such as in the development of new polymers or catalysts. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in medicinal chemistry.
Synthesis Methods
The synthesis of 2-Propylpentanal diisopropyl acetal is typically achieved through a reaction between 2-Propylpentanal and isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out at room temperature and atmospheric pressure, and the product is obtained through distillation.
Scientific Research Applications
2-Propylpentanal diisopropyl acetal has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals and natural products.
properties
CAS RN |
124345-19-3 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
4-[di(propan-2-yloxy)methyl]heptane |
InChI |
InChI=1S/C14H30O2/c1-7-9-13(10-8-2)14(15-11(3)4)16-12(5)6/h11-14H,7-10H2,1-6H3 |
InChI Key |
JCNGRKBVAFNNHL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC(C)C)OC(C)C |
Canonical SMILES |
CCCC(CCC)C(OC(C)C)OC(C)C |
Other CAS RN |
124345-19-3 |
synonyms |
2-propylpentanal diisopropyl acetal PPDIIA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)
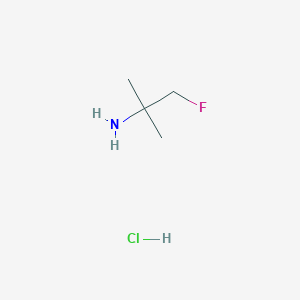
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)



![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)
![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)

